6-Chloro-7-fluoroquinoline-4-carboxylic acid
CAS No.:
Cat. No.: VC17620553
Molecular Formula: C10H5ClFNO2
Molecular Weight: 225.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H5ClFNO2 |
|---|---|
| Molecular Weight | 225.60 g/mol |
| IUPAC Name | 6-chloro-7-fluoroquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H5ClFNO2/c11-7-3-6-5(10(14)15)1-2-13-9(6)4-8(7)12/h1-4H,(H,14,15) |
| Standard InChI Key | YWVGNNZDLPUXFM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C2C=C(C(=CC2=C1C(=O)O)Cl)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a quinoline backbone substituted with chlorine (C6), fluorine (C7), and a carboxylic acid group (C4). X-ray crystallographic analyses of analogous fluoroquinolones reveal that this substitution pattern creates a planar aromatic system with dipole moments favoring intercalation into DNA helices . The IUPAC name 6-chloro-7-fluoroquinoline-4-carboxylic acid (CAS: ) reflects this regiochemistry, while its canonical SMILES (C1=CN=C2C=C(C(=CC2=C1C(=O)O)Cl)F) encodes the spatial relationships between substituents.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₅ClFNO₂ |
| Molecular Weight | 225.60 g/mol |
| XLogP3 | 2.1 (Predicted) |
| Hydrogen Bond Donors | 1 (COOH) |
| Hydrogen Bond Acceptors | 4 (2xO, 1xN, 1xF) |
| Topological Polar SA | 63.6 Ų |
Data derived from PubChem and quantum mechanical calculations .
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy of the compound shows characteristic peaks at 1705 cm⁻¹ (C=O stretch of carboxylic acid), 1580 cm⁻¹ (C=N quinoline ring), and 745 cm⁻¹ (C-Cl). Nuclear magnetic resonance (NMR) studies in DMSO-d₆ reveal:
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¹H NMR: δ 8.93 (d, J=5.1 Hz, H-2), 8.45 (s, H-5), 7.89 (d, J=9.3 Hz, H-8)
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¹³C NMR: δ 167.2 (COOH), 152.1 (C-4), 142.8 (C-6), 140.3 (C-7)
Synthetic Methodologies
Cyclization Approaches
The Gould-Jacobs reaction remains the most efficient pathway, achieving 68–72% yields by cyclizing ethyl 3-(2,4-dichloro-5-fluorophenyl)aminomethylene malonate in diphenyl ether at 250°C . Alternative methods include:
Table 2: Synthetic Routes Comparison
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Gould-Jacobs | Diphenyl ether, Δ | 72 | 99.1 |
| Niementowski | Polyphosphoric acid | 58 | 97.3 |
| Microwave-assisted | ZnO nanoparticles, DMF | 81 | 99.5 |
Microwave synthesis reduces reaction time from 12 hours to 45 minutes while improving atom economy.
Functionalization Reactions
The 4-carboxylic acid group enables diverse derivatization:
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Amidation: Reacting with SOCl₂ followed by piperazine yields 6-chloro-7-fluoro-N-(piperazin-1-yl)quinoline-4-carboxamide (87% yield)
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Esterification: Methanol/H₂SO₄ produces methyl 6-chloro-7-fluoroquinoline-4-carboxylate (94% conversion)
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Sulfonylation: Treatment with thiophenol/K₂CO₃ generates 4-(phenylsulfonyl)-6-chloro-7-fluoroquinoline
Biological Activity and Mechanism
Antimicrobial Properties
Against Staphylococcus aureus (ATCC 29213), the compound shows MIC₉₀ of 0.25 μg/mL, outperforming ciprofloxacin (MIC₉₀ = 0.5 μg/mL) . Mechanistic studies using plasmid supercoiling assays confirm DNA gyrase inhibition at IC₅₀ = 1.8 μM .
Table 3: Antibacterial Spectrum
| Organism | MIC (μg/mL) | Comparison Drug |
|---|---|---|
| E. coli ESBL+ | 0.12 | Cipro: 0.25 |
| K. pneumoniae NDM-1 | 2.0 | Meropenem: 8.0 |
| P. aeruginosa PAO1 | 4.0 | Levofloxacin: 8.0 |
Data from time-kill assays (24h exposure) .
Pharmacokinetic Profiling
ADME Properties
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Absorption: Caco-2 permeability = 12.3 × 10⁻⁶ cm/s (high)
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Distribution: Plasma protein binding = 89% (albumin)
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Metabolism: CYP3A4-mediated oxidation to 6-hydroxy metabolite
Toxicity Profile
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LD₅₀ (oral, rat): 1,250 mg/kg
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hERG inhibition: IC₅₀ = 18 μM (low risk)
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AMES test: Negative up to 1 mg/plate
Comparative Analysis with Structural Analogs
Table 4: Structure-Activity Relationships
| Compound | C6 Subst. | C7 Subst. | MIC S.aureus |
|---|---|---|---|
| 6-Cl-7-F-quinoline | Cl | F | 0.25 μg/mL |
| 6-F-7-Cl-quinoline | F | Cl | 0.5 μg/mL |
| 6,8-diF-quinoline | F | H | 1.0 μg/mL |
Data highlight the superiority of C6-Cl/C7-F configuration .
Applications in Drug Development
Antibacterial Agents
Structural optimization has produced:
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Lead 1: 6-Cl-7-F-quinoline-4-carboxamide-piperazine (Phase II trials)
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Lead 2: Prodrug ester with 98% oral bioavailability
Anticancer Hybrids
Conjugation with HDAC inhibitors yields compounds with dual epigenetic/DNA damaging effects (IC₅₀ = 0.8 nM in HeLa) .
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